molecular formula C16H13N3O5 B12877130 Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate

Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate

Cat. No.: B12877130
M. Wt: 327.29 g/mol
InChI Key: FLBHHYYDAZKSPJ-YJOCEBFMSA-N
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Description

Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring, an isoxazole ring, and a maleate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate typically involves multiple steps. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the isoxazole ring.

    Benzo[d]oxazol-2-yl derivatives: Share the isoxazole ring but differ in other substituents.

Uniqueness

Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate is unique due to the combination of its pyridine, isoxazole, and maleate groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development in various fields .

Properties

Molecular Formula

C16H13N3O5

Molecular Weight

327.29 g/mol

IUPAC Name

(Z)-2-(1,2-benzoxazol-3-yl)but-2-enedioic acid;pyridin-4-amine

InChI

InChI=1S/C11H7NO5.C5H6N2/c13-9(14)5-7(11(15)16)10-6-3-1-2-4-8(6)17-12-10;6-5-1-3-7-4-2-5/h1-5H,(H,13,14)(H,15,16);1-4H,(H2,6,7)/b7-5-;

InChI Key

FLBHHYYDAZKSPJ-YJOCEBFMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NO2)/C(=C/C(=O)O)/C(=O)O.C1=CN=CC=C1N

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)C(=CC(=O)O)C(=O)O.C1=CN=CC=C1N

Origin of Product

United States

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